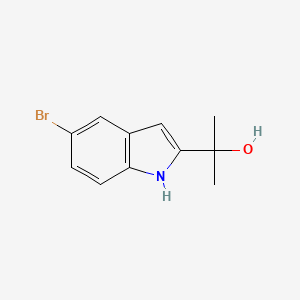

2-(5-bromo-1H-indol-2-il)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-Indole-2-methanol, 5-bromo-alpha,alpha-dimethyl-” is a chemical compound with the molecular formula C9H8BrNO . It is a derivative of indole, a heterocyclic compound that is widely studied in pharmaceutical research due to its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of this compound can be achieved from commercially available raw materials. One such method involves the simultaneous reduction of three carbonyl groups at a time with an inexpensive reagent called vitride .

Molecular Structure Analysis

The molecular structure of “1H-Indole-2-methanol, 5-bromo-alpha,alpha-dimethyl-” is characterized by the presence of an indole ring, a methanol group, and two methyl groups attached to a bromine atom . The indole ring system in this compound is planar, indicating SP2-hybridization .

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado y evaluado derivados que contienen moieties de imidazol e indol por sus propiedades antioxidantes . Estos compuestos, incluido el 2-(5-bromo-1H-indol-2-il)propan-2-ol, exhibieron un buen potencial de eliminación, comparable al ácido ascórbico (un control positivo). Los antioxidantes juegan un papel crucial en la protección de las células del estrés oxidativo y la prevención de diversas enfermedades.

- Los derivados del indol se han investigado por su potencial como agentes anti-VIH. Por ejemplo, Kasralikar et al. informaron sobre nuevos derivados de xantenona indol y oxocromenilo y realizaron estudios de acoplamiento molecular para evaluar su actividad anti-VIH-1 . Si bien los estudios específicos sobre this compound son escasos, su núcleo de indol sugiere potencial en esta área.

- La síntesis total de un compuesto relacionado, indol 1,2-propanodiol, se ha logrado. Aunque no se trata directamente de this compound, este trabajo destaca las estrategias sintéticas y las características estructurales de los derivados del indol . Tales conocimientos contribuyen a nuestra comprensión de compuestos relacionados.

Potencial antioxidante

Actividad anti-VIH

Síntesis total y estructura propuesta

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical context within which they occur.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that 2-(5-bromo-1H-indol-2-yl)propan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad range of activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

2-(5-bromo-1H-indol-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2,14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKJUYYZVGMCFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=C(N1)C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868692-02-8 |

Source

|

| Record name | 2-(5-bromo-1H-indol-2-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2414332.png)

![3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione](/img/structure/B2414333.png)

![(E)-2-(2-cyano-3-(1-(4-nitrophenyl)-1H-pyrrol-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2414334.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414338.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2414340.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-4-(3-chloro-4-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2414346.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2414348.png)